molecular formula C9H9NOS B13206019 4-(2-Sulfanylethoxy)benzonitrile

4-(2-Sulfanylethoxy)benzonitrile

Cat. No.: B13206019
M. Wt: 179.24 g/mol
InChI Key: YXINHOPSDYKOMG-UHFFFAOYSA-N
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Description

4-(2-Sulfanylethoxy)benzonitrile is a benzonitrile derivative featuring a sulfanylethoxy (-SCH₂CH₂O-) substituent at the para position of the aromatic ring. The sulfanylethoxy group combines a thioether linkage with an ethoxy spacer, conferring unique electronic and steric properties. This structure enhances reactivity due to the sulfur atom’s nucleophilicity and the ethoxy chain’s flexibility, making it valuable in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

4-(2-sulfanylethoxy)benzonitrile

InChI

InChI=1S/C9H9NOS/c10-7-8-1-3-9(4-2-8)11-5-6-12/h1-4,12H,5-6H2

InChI Key

YXINHOPSDYKOMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Sulfanylethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-chloroethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the sulfanylethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Sulfanylethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

4-(2-Sulfanylethoxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Sulfanylethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular components through its sulfanyl and nitrile groups, potentially affecting enzyme activity or protein function. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Variation: Thioether vs. Sulfonyl Groups

  • 4-(2,6-Dimethylphenylthio)benzonitrile ():
    This analog replaces the sulfanylethoxy group with a bulky 2,6-dimethylphenylthio substituent. The arylthio group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the linear sulfanylethoxy chain. Spectroscopic data (IR, NMR) confirm distinct electronic environments due to aromatic shielding effects .
  • 4-[(Methylsulfonyl)methyl]benzonitrile ():
    The sulfonyl (-SO₂-) group here is in a higher oxidation state than the thioether, leading to greater polarity and hydrogen-bonding capacity. NIST data indicate higher thermal stability and solubility in polar solvents compared to thioether analogs .

Key Difference : Sulfanylethoxy derivatives balance moderate nucleophilicity (from sulfur) with conformational flexibility, whereas sulfonyl groups enhance polarity and stability.

Alkoxy Chain Modifications

  • 4-(Dodecyloxy)benzonitrile ():
    The dodecyloxy (-OC₁₂H₂₅) chain introduces significant hydrophobicity, lowering aqueous solubility. Crystallographic data reveal extended alkyl chain packing, contrasting with the compact sulfanylethoxy group .
  • 4-(2-Morpholin-4-ylethoxy)benzonitrile ():
    The morpholine ring in the ethoxy chain adds basicity and hydrogen-bonding sites, improving solubility in protic solvents. This modification is common in drug candidates targeting CNS receptors .

Key Difference : Sulfanylethoxy’s shorter chain and sulfur atom prioritize electronic effects over solubility or steric bulk.

Heterocyclic and Bioactive Derivatives

  • 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile (): The thiazolidinedione moiety is a known pharmacophore in antidiabetic drugs (e.g., rosiglitazone). This derivative’s bioactivity highlights how benzonitrile scaffolds can be tailored for therapeutic targets .
  • 4-[2-(Aminooxy)ethoxy]benzonitrile (): The aminooxy (-ONH₂) group enables conjugation reactions, useful in prodrug design or bioconjugation. Its synthesis routes emphasize high yields under mild conditions .

Key Difference: Sulfanylethoxy’s thioether linkage offers orthogonal reactivity (e.g., oxidation to sulfoxides) compared to heterocyclic or aminooxy groups.

Biological Activity

4-(2-Sulfanylethoxy)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzonitrile core substituted with a sulfanylethoxy group. The presence of the sulfanyl (thioether) moiety is significant as it can influence the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound exhibits broad-spectrum activity, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus8 µg/mLDisruption of cell envelope integrity
Escherichia coli16 µg/mLInduction of oxidative stress
Pseudomonas aeruginosa32 µg/mLInhibition of biofilm formation

The compound demonstrated significant potency against Staphylococcus aureus, with an MIC value of 8 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by this pathogen .

The mechanism by which this compound exerts its antibacterial effects primarily involves:

  • Cell Envelope Disruption : The compound induces stress on the bacterial cell envelope, leading to increased permeability and eventual cell lysis.
  • Oxidative Stress Induction : It generates reactive oxygen species (ROS), which contribute to cellular damage and death in susceptible bacteria.
  • Biofilm Inhibition : The compound has been shown to inhibit biofilm formation, a critical factor in bacterial resistance and chronic infections .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in vivo.

  • Murine Model for Staphylococcal Infection : In a murine model, administration of this compound significantly reduced bacterial load in infected tissues compared to controls. The treatment led to a reduction in inflammation markers and improved survival rates in treated animals .
  • In Vitro Efficacy Against Biofilms : In vitro studies demonstrated that the compound effectively disrupted established biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential utility in treating biofilm-associated infections .

Safety Profile

The safety profile of this compound has been assessed in various studies. Preliminary results indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations, making it a promising candidate for further development as an antibacterial agent .

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